GSK1059615 is a synthetic organic compound classified as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical formula is , and it has a molecular weight of approximately 333.37 g/mol. The compound is primarily recognized for its potential therapeutic applications in oncology, particularly against various types of cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .
The structure of GSK1059615 features a thiazolidinedione backbone, specifically identified by its IUPAC name: (5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione . It is notable for its high potency against multiple isoforms of phosphoinositide 3-kinase, with reported IC50 values of 0.4 nM for PI3Kα, 0.6 nM for PI3Kβ, 2 nM for PI3Kδ, and 5 nM for PI3Kγ .
GSK1059615 exhibits significant biological activity as a dual inhibitor targeting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition leads to:
The synthesis of GSK1059615 typically involves several steps that may include:
Specific synthetic routes may vary based on the desired yield and purity levels .
GSK1059615 has potential applications in:
Interaction studies involving GSK1059615 have focused on its binding affinity and inhibitory effects on key signaling pathways:
GSK1059615 shares structural and functional similarities with several other compounds that inhibit phosphoinositide 3-kinase or mammalian target of rapamycin. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Target(s) | Potency (IC50) | Unique Features |
---|---|---|---|---|
GSK1059615 | Thiazolidinedione | PI3Kα, mTOR | PI3Kα: 0.4 nM | Dual inhibitor; high specificity for multiple isoforms |
GSK2126458 | Thiazolidinedione | PI3K/mTOR | PI3Kα: ~1 nM | More broad-spectrum activity; clinical trials ongoing |
MK2206 | Allosteric Inhibitor | Akt | Akt: ~0.1 µM | Allosteric mechanism; primarily targets Akt |
AZD2014 | Dual Inhibitor | mTORC1/2 | mTORC1: ~10 nM | Focused on mTORC1/2 inhibition |
GSK1059615 stands out due to its potent dual inhibition profile against both phosphoinositide 3-kinase and mammalian target of rapamycin, making it a promising candidate for targeted cancer therapies .